molecular formula C9H6BrF3O2 B6306384 Ethyl 4-bromo-2,3,6-trifluorobenzoate CAS No. 773139-40-5

Ethyl 4-bromo-2,3,6-trifluorobenzoate

Cat. No.: B6306384
CAS No.: 773139-40-5
M. Wt: 283.04 g/mol
InChI Key: RFKJIIUJJBBPFC-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-2,3,6-trifluorobenzoate is an organic compound with the molecular formula C9H6BrF3O2 It is a derivative of benzoic acid, where the benzene ring is substituted with bromine and fluorine atoms, and the carboxylic acid group is esterified with ethanol

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-bromo-2,3,6-trifluorobenzoate can be synthesized through several methods. One common approach involves the esterification of 4-bromo-2,3,6-trifluorobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the direct bromination and fluorination of ethyl benzoate. This process requires the use of bromine and a fluorinating agent such as sulfur tetrafluoride under controlled conditions to achieve the desired substitution pattern on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. Additionally, industrial processes may employ advanced purification techniques, such as distillation and crystallization, to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromo-2,3,6-trifluorobenzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols, leading to the formation of substituted benzoates.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Oxidation: The ester can be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Reduction: Lithium aluminum hydride in anhydrous ether is a typical reducing agent.

    Oxidation: Potassium permanganate in aqueous or alkaline conditions is often employed.

Major Products

    Nucleophilic Substitution: Substituted benzoates with various functional groups.

    Reduction: Ethyl 4-bromo-2,3,6-trifluorobenzyl alcohol.

    Oxidation: 4-bromo-2,3,6-trifluorobenzoic acid.

Scientific Research Applications

Ethyl 4-bromo-2,3,6-trifluorobenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of compounds with anti-inflammatory or anticancer properties.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl 4-bromo-2,3,6-trifluorobenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity to target molecules, making it a valuable tool in drug design and development.

Comparison with Similar Compounds

Ethyl 4-bromo-2,3,6-trifluorobenzoate can be compared with other fluorinated benzoates, such as:

    Ethyl 4-bromo-2,3,5,6-tetrafluorobenzoate: This compound has an additional fluorine atom, which may alter its reactivity and biological activity.

    Ethyl 4-bromo-2,3,5-trifluorobenzoate: The different substitution pattern can lead to variations in chemical properties and applications.

    Ethyl 4-bromo-2,3-difluorobenzoate:

The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of reactivity and stability, making it suitable for a wide range of applications in research and industry.

Properties

IUPAC Name

ethyl 4-bromo-2,3,6-trifluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrF3O2/c1-2-15-9(14)6-5(11)3-4(10)7(12)8(6)13/h3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFKJIIUJJBBPFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(C=C1F)Br)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrF3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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